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Cat. No.: B8180462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Venadaparib (formerly IDX-1197) is a potent and selective next-generation inhibitor of Poly

(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the base excision repair (BER)

pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP,

Venadaparib prevents the repair of SSBs, which then convert to more lethal double-strand

breaks (DSBs) during DNA replication.[1] In cancer cells with deficiencies in homologous

recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be

effectively repaired, leading to synthetic lethality and targeted cell death.[2] Preclinical and

clinical studies have demonstrated Venadaparib's potential as a best-in-class PARP inhibitor

with improved efficacy, a wider safety margin, and favorable physicochemical properties

compared to earlier-generation inhibitors.[3][4][5]

This document provides detailed application notes and experimental protocols for researchers

and drug development professionals interested in evaluating the potential of Venadaparib.
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PARP-1

IC50

(nM)

1.4 - - - - - [1]

PARP-2

IC50

(nM)

1.0 - - - - - [1]

PAR

Formatio

n EC50

(nM)

0.5 0.7 1.9 5.6 0.7 4.5 [3]

PARP

Trapping

EC50

(nM)

- - - - - - [3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data

for other PARP inhibitors are provided for comparison.

Table 2: In Vivo Efficacy of Venadaparib in a Patient-
Derived Xenograft (PDX) Model (Ovarian Cancer,
BRCA1-mutated)

Treatment
Group

Dose (mg/kg,
oral, once
daily)

Tumor Growth
Inhibition (%)

Complete
Tumor
Disappearance

Reference

Venadaparib HCl 12.5 131.0 - [2]

Venadaparib HCl 25 132.7 - [2]

Venadaparib HCl 50 135.2 50% of animals [2]

Olaparib 50 118.2 - [2]
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Table 3: Clinical Efficacy of Venadaparib Monotherapy in
Advanced Solid Tumors (Phase I)

Parameter
All Patients
(n=32)

BRCAm(+)
Patients (n=9)

BRCAm(-)
Patients (n=18)

Reference

Objective

Response Rate

(ORR)

16% 22% 17% [6]

Clinical Benefit

Rate (CBR)
47% 44% 50% [6]

CBR = Complete Response + Partial Response + Stable Disease

Table 4: Clinical Safety of Venadaparib Monotherapy in
Advanced Solid Tumors (Phase I)

Adverse Event (Grade 3 or
4)

Percentage of Patients
(n=32)

Reference

Anemia 50% [7]

Neutropenia 22% [7]

Thrombocytopenia 6% [7]
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Caption: Mechanism of action of Venadaparib as a PARP inhibitor leading to synthetic lethality

in HR-deficient cancer cells.
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Caption: General experimental workflow for the preclinical and clinical evaluation of

Venadaparib.

Experimental Protocols
PARP1/2 Enzymatic Assay (Luminescence-based)
Objective: To determine the in vitro inhibitory activity of Venadaparib against PARP-1 and

PARP-2 enzymes.

Materials:

Recombinant human PARP-1 and PARP-2 enzymes (BPS Bioscience or equivalent)

PARP Assay Buffer

Histone-coated 96-well plates

Activated DNA

Biotinylated NAD+

Streptavidin-HRP

Chemiluminescent substrate

Venadaparib stock solution (in DMSO)

Luminometer

Protocol:

Plate Preparation: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with

PBS containing 0.05% Tween 20 (PBST). Block the wells with a suitable blocking buffer for 1

hour at room temperature.

Compound Preparation: Prepare serial dilutions of Venadaparib in PARP Assay Buffer. The

final DMSO concentration should be kept below 1%.
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Reaction Setup: Add the PARP reaction mixture containing activated DNA, biotinylated

NAD+, and either PARP-1 or PARP-2 enzyme to each well.

Incubation: Add the diluted Venadaparib or vehicle control to the wells and incubate for 1

hour at room temperature.

Detection: Wash the plate with PBST. Add Streptavidin-HRP to each well and incubate for 30

minutes at room temperature. Wash again with PBST. Add the chemiluminescent substrate.

Data Acquisition: Immediately measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of Venadaparib and

determine the IC50 value using a suitable software (e.g., GraphPad Prism).

PARP Trapping Assay
Objective: To measure the ability of Venadaparib to trap PARP-1 on DNA.

Materials:

PARPtrap™ Assay Kit (BPS Bioscience, Cat. No. 80584) or equivalent

Venadaparib stock solution (in DMSO)

Fluorescence polarization plate reader

Protocol:

Reagent Preparation: Prepare reagents as per the manufacturer's instructions. This typically

includes a fluorescently labeled DNA substrate and recombinant PARP-1 enzyme.

Compound Dilution: Prepare serial dilutions of Venadaparib in the provided assay buffer.

Reaction: In a black 384-well plate, mix the PARP-1 enzyme, fluorescently labeled DNA, and

the diluted Venadaparib or vehicle control.

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol,

protected from light.
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Measurement: Measure the fluorescence polarization using a microplate reader.

Data Analysis: The increase in fluorescence polarization is proportional to the amount of

PARP-1 trapped on the DNA. Calculate the EC50 value for PARP trapping.

Colony Formation Assay
Objective: To assess the long-term cytotoxic effect of Venadaparib on cancer cell lines.

Materials:

Cancer cell lines (e.g., with and without BRCA mutations)

Complete cell culture medium

Venadaparib stock solution (in DMSO)

6-well plates

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Incubator (37°C, 5% CO2)

Protocol:

Cell Seeding: Seed a low density of cells (e.g., 500-2000 cells/well, dependent on the cell

line's plating efficiency) into 6-well plates and allow them to attach overnight.

Treatment: Treat the cells with a range of concentrations of Venadaparib or vehicle control.

Incubation: Incubate the plates for 10-14 days, or until visible colonies are formed in the

control wells. The medium can be changed every 3-4 days if necessary.

Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with

Crystal Violet solution for 20-30 minutes.

Washing and Drying: Gently wash the plates with water and allow them to air dry.

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
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Data Analysis: Calculate the surviving fraction for each treatment condition relative to the

vehicle control and plot the dose-response curve to determine the IC50 for growth inhibition.

Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of Venadaparib in a clinically relevant

model.

Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG mice)

Patient-derived tumor tissue fragments

Surgical tools

Venadaparib formulation for oral administration

Calipers for tumor measurement

Protocol:

Tumor Implantation: Anesthetize the immunodeficient mouse. Surgically implant a small

fragment of patient-derived tumor tissue (e.g., ovarian, pancreatic) into the orthotopic site

(e.g., ovary, pancreas) or subcutaneously in the flank.

Tumor Growth: Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer Venadaparib or vehicle control orally, once daily.

Tumor Monitoring: Measure the tumor volume with calipers twice a week. Monitor the body

weight of the mice as a measure of toxicity.

Endpoint: Continue the treatment for a predefined period (e.g., 21-28 days) or until the

tumors in the control group reach a certain size.
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Data Analysis: Calculate the tumor growth inhibition (TGI) for the Venadaparib-treated group

compared to the control group.

In Vivo Pharmacodynamic (PD) Assay
Objective: To measure the inhibition of PARP activity by Venadaparib in tumor tissue.

Materials:

HT PARP in vivo Pharmacodynamic Assay II kit (R&D Systems, Cat. No. 4520-096-K) or

equivalent

Tumor-bearing mice from the PDX study

Lysis buffer and protease inhibitors

Chemiluminescent plate reader

Protocol:

Sample Collection: At various time points after the final dose of Venadaparib, euthanize the

mice and collect the tumor tissues.

Tissue Lysis: Prepare tumor lysates according to the kit manufacturer's instructions, ensuring

the inclusion of protease inhibitors.

ELISA Assay: Perform the ELISA as described in the kit protocol to quantify the levels of

poly(ADP-ribose) (PAR) in the tumor lysates.

Data Analysis: Compare the PAR levels in the tumors from Venadaparib-treated mice to

those from vehicle-treated mice to determine the percentage of PARP inhibition.

Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental

conditions and cell lines. Always refer to the manufacturer's instructions for commercial kits and

reagents. All animal experiments should be conducted in accordance with institutional and

national guidelines for the care and use of laboratory animals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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